molecular formula C16H18N2O3S B2588385 Ethyl 2-amino-4-methyl-5-{[(4-methylphenyl)amino]-carbonyl}thiophene-3-carboxylate CAS No. 303141-22-2

Ethyl 2-amino-4-methyl-5-{[(4-methylphenyl)amino]-carbonyl}thiophene-3-carboxylate

Cat. No.: B2588385
CAS No.: 303141-22-2
M. Wt: 318.39
InChI Key: NCFGDIOCFOGBDV-UHFFFAOYSA-N
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Description

The compound is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom and an ethyl group attached to it. It also has an amino group and a carbonyl group, which suggests that it might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The various functional groups attached to this ring would significantly influence the compound’s chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the thiophene ring, the amino group, and the carbonyl group in this compound would influence its properties. For example, the compound might exhibit polarity due to the presence of these groups .

Scientific Research Applications

Synthesis and Anti-cancer Potential
A significant body of research focuses on synthesizing novel thiophene derivatives, including compounds structurally related to Ethyl 2-amino-4-methyl-5-{[(4-methylphenyl)amino]-carbonyl}thiophene-3-carboxylate, for potential anti-cancer applications. For instance, Mohareb et al. (2016) synthesized various thiophene and benzothiophene derivatives evaluated as anti-cancer agents against several tumor cell lines, highlighting the therapeutic potential of these compounds in oncology Mohareb, R., Abdallah, A., Helal, M. H., & Shaloof, S. M. H. (2016). Synthesis and structure elucidation of some novel thiophene and benzothiophene derivatives as cytotoxic agents. Acta Pharmaceutica, 66, 53-68.

Antimicrobial and Antioxidant Activities
Research on thiophene derivatives also extends to their antimicrobial and antioxidant properties. Karcı et al. (2012) prepared ethyl 2-amino-5-methyl-4-(phenylcarbamoyl)thiophene-3-carboxylate and investigated its solvatochromic behavior and tautomeric structures, providing insights into its potential as an antimicrobial agent Karcı, F., & Karcı, F. (2012). Synthesis and tautomeric structures of some novel thiophene-based bis-heterocyclic monoazo dyes. Journal of Molecular Structure, 1024, 117-122.

Chemical Synthesis Innovations
The advancement in chemical synthesis techniques has been demonstrated through the efficient synthesis of thiophene derivatives. Abaee and Cheraghi (2013) highlighted a four-component Gewald reaction under organocatalyzed aqueous conditions, showcasing a methodological advancement in the synthesis of 2-amino-3-carboxamide derivatives of thiophene Abaee, M. S., & Cheraghi, S. (2013). A facile four-component Gewald reaction under organocatalyzed aqueous conditions. Arkivoc, 2014.

Mechanism of Action

    Target of Action

    Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets of “Ethyl 2-amino-4-methyl-5-{[(4-methylphenyl)amino]-carbonyl}thiophene-3-carboxylate” would depend on its specific chemical structure and the physiological environment in which it is present.

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on factors such as its chemical structure, the route of administration, and the physiological characteristics of the individual. For instance, its lipophilicity could influence its ability to cross cell membranes and reach its target .

Future Directions

The study of novel thiophene derivatives is an active area of research, particularly in the field of medicinal chemistry, where thiophene rings are often found in bioactive compounds. Therefore, future research could potentially explore the biological activity of this compound .

Properties

IUPAC Name

ethyl 2-amino-4-methyl-5-[(4-methylphenyl)carbamoyl]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-4-21-16(20)12-10(3)13(22-14(12)17)15(19)18-11-7-5-9(2)6-8-11/h5-8H,4,17H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFGDIOCFOGBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=C(C=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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